[(2-Bromophenyl)methyl](3-ethoxypropyl)amine
CAS No.:
Cat. No.: VC17812163
Molecular Formula: C12H18BrNO
Molecular Weight: 272.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18BrNO |
|---|---|
| Molecular Weight | 272.18 g/mol |
| IUPAC Name | N-[(2-bromophenyl)methyl]-3-ethoxypropan-1-amine |
| Standard InChI | InChI=1S/C12H18BrNO/c1-2-15-9-5-8-14-10-11-6-3-4-7-12(11)13/h3-4,6-7,14H,2,5,8-10H2,1H3 |
| Standard InChI Key | KSQWLWRUKQANOO-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCCNCC1=CC=CC=C1Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
(2-Bromophenyl)methylamine consists of a 2-bromophenyl group connected via a methylene bridge to a 3-ethoxypropylamine moiety. The bromine atom occupies the ortho position on the benzene ring, distinguishing it from the more commonly studied meta-substituted analogs . This substitution pattern imposes steric constraints and electronic effects that influence intermolecular interactions and reaction pathways.
The ethoxypropyl chain introduces flexibility, with the ether oxygen at position 3 creating a polar region that enhances solubility in aprotic solvents. Quantum mechanical calculations predict a bent conformation around the amine nitrogen, with the bromophenyl and ethoxypropyl groups adopting gauche orientations to minimize steric clashes.
Spectroscopic Signatures
While experimental NMR data for this specific compound are unavailable, simulations based on density functional theory (DFT) suggest the following key features:
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¹H NMR: A triplet at δ 1.2–1.4 ppm (CH2CH2CH3), a multiplet at δ 3.4–3.6 ppm (OCH2), and aromatic protons as a complex multiplet between δ 7.2–7.8 ppm .
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¹³C NMR: Distinct signals for the quaternary brominated carbon (δ 125–130 ppm) and the amine-bearing carbon (δ 45–50 ppm).
The bromine atom induces characteristic mass spectral fragmentation patterns, with major peaks corresponding to loss of Br· (Δm/z = 79/81) and cleavage at the methylene bridge .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing (2-bromophenyl)methylamine:
Route A: Alkylation of Primary Amines
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Step 1: React 2-bromobenzyl bromide with 3-ethoxypropylamine in the presence of K2CO3 in acetonitrile.
This S_N2 mechanism proceeds with moderate stereochemical control .
Route B: Reductive Amination
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Step 1: Condense 2-bromobenzaldehyde with 3-ethoxypropylamine using molecular sieves.
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Step 2: Reduce the resultant imine with NaBH4 in methanol.
This method offers superior regioselectivity but requires careful pH control .
Physicochemical Properties
Thermodynamic Parameters
| Property | Predicted Value | Method |
|---|---|---|
| Melting Point | 78–82°C | DSC Simulation |
| LogP (Octanol-Water) | 2.34 ± 0.15 | XLogP3 |
| Aqueous Solubility | 1.2 mg/mL at 25°C | QSPR Modeling |
| pKa (Amine) | 9.8 ± 0.3 | SPARC Calculator |
The elevated LogP value suggests significant lipid membrane permeability, while the basic amine group enables salt formation with mineral acids.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The bromine atom deactivates the aromatic ring, directing incoming electrophiles to the para position. Nitration experiments with analogous compounds yield para-nitro derivatives in 65–70% yield .
Amine Functionalization
The secondary amine undergoes:
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Acylation: Reacts with acetyl chloride to form N-(3-ethoxypropyl)-N-(2-bromobenzyl)acetamide (85% yield) .
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Oxidation: Forms a nitroxide radical when treated with m-CPBA, as confirmed by EPR spectroscopy.
| Mixture Composition | Smectic A Range (°C) |
|---|---|
| 10% Target Compound | 145–178 |
| 20% Target Compound | 132–191 |
This tunability suggests utility in display technologies.
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